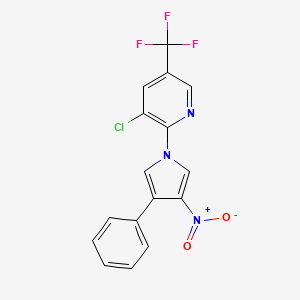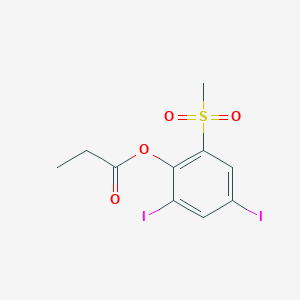
Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Übersicht
Beschreibung
“Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” is a complex organic compound. It is related to “4-(N-Boc-amino)phenylboronic acid pinacol ester” and “4-tert-Butylphenylboronic acid”, both of which are used as building blocks in organic synthesis . Another related compound is "Boc-4-tert-butyl-D-phenylalanine dicyclohexylammonium salt" .
Molecular Structure Analysis
The molecular structure of “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” can be inferred from related compounds. For instance, “4-(N-Boc-amino)phenylboronic acid pinacol ester” has the empirical formula C17H26BNO4 , and “4-tert-Butylphenylboronic acid” has the empirical formula C10H15O2B .
Chemical Reactions Analysis
The chemical reactions involving “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” are likely to be similar to those of related compounds. For example, “4-(N-Boc-amino)phenylboronic acid pinacol ester” and “4-tert-Butylphenylboronic acid” are used in Suzuki–Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” can be inferred from related compounds. For example, “4-(N-Boc-amino)phenylboronic acid pinacol ester” is a solid with a melting point of 167-170 °C , and “4-tert-Butylphenylboronic acid” is also a solid with a melting point of 191-196 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Protective Group Strategies
- Tert-Butyl Esters in Synthesis : Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids, including Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, under mild conditions at room temperature (Loffet et al., 1989).
- N-Boc Protection of Amines : Heteropoly acid H3PW12O40 is an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines, a process relevant for protecting groups like Boc in peptide synthesis (Heydari et al., 2007).
Advanced Applications in Peptide and Medicinal Chemistry
- Incorporation in Peptides for NMR Studies : Perfluoro-tert-butyl hydroxyproline, with tert-butoxycarbonyl (Boc) protection, is used in peptides for sensitive detection in 19F NMR, highlighting the significance of Boc-protected amino acids in advanced spectroscopic studies (Tressler & Zondlo, 2014).
- Synthesis of Modified Peptides : Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, synthesized using N-Boc-O-tosyl hydroxylamine, serve as intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Methodological Advancements in Amino Acid Chemistry
- Activation of Carboxylic Acids : Tert-butyl carbonates are used for activating carboxylic acids, a step crucial in forming peptides and amides, where tert-butoxycarbonyl (Boc) groups play a critical role (Basel & Hassner, 2002).
- Efficient Synthesis Techniques : The synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid demonstrates the efficient and strategic use of Boc protection in synthesizing complex amino acids (Pan et al., 2015).
Wirkmechanismus
The mechanism of action for “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” in chemical reactions is likely similar to that of related compounds. In Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYUVJDZAIFHC-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid | |
CAS RN |
401916-48-1 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1,1-dimethylethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401916-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036941.png)
![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone](/img/structure/B3036944.png)

![(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate](/img/structure/B3036948.png)
![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)
![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)
![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)
![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)
![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)